ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. One common synthetic route includes the Povarov cycloaddition reaction followed by N-furoylation processes . The starting materials typically include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions often involve the use of deep eutectic solvents to facilitate the cycloaddition process . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to its biological effects .
Comparison with Similar Compounds
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other piperidine derivatives such as:
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: This compound has a similar piperidine structure but differs in its substituents.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound shares the dimethoxyphenyl group but has a different core structure.
The uniqueness of this compound lies in its combination of the piperidine and tetrahydropyrimidine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-4-29-20(25)18-15(13-24-10-6-5-7-11-24)22-21(26)23-19(18)14-8-9-16(27-2)17(12-14)28-3/h8-9,12,19H,4-7,10-11,13H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVSZAZAERKMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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